2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
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Description
2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22F2N4O4S2 and its molecular weight is 556.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine compounds have shown promise in antimicrobial activity. For instance, a study on novel thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating high effectiveness. Similar compounds also showed antifungal potency against pathogens like A. flavus, A. niger, P. marneffei, and C. albicans, suggesting potential applications of related compounds in treating infections (Kerru et al., 2019).
Antitumor Activity
The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored, with some compounds showing potent anticancer activity against human cancer cell lines. This highlights the potential use of structurally related compounds in cancer research, providing a basis for further investigation into their therapeutic efficacy (Hafez & El-Gazzar, 2017).
Anticonvulsant Agents
Thiopyrimidine derivatives have been explored for their anticonvulsant properties. A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, revealing moderate anticonvulsant activity. This suggests the potential of structurally similar compounds for development into treatments for seizure disorders (Severina et al., 2020).
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O4S2/c1-14(33)31-10-9-18-21(12-31)38-24-23(18)25(35)32(16-4-6-17(36-2)7-5-16)26(30-24)37-13-22(34)29-20-8-3-15(27)11-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAPJLONZWSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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